molecular formula C13H17N B6201866 3-benzyl-1-azaspiro[3.3]heptane CAS No. 2694728-05-5

3-benzyl-1-azaspiro[3.3]heptane

Cat. No.: B6201866
CAS No.: 2694728-05-5
M. Wt: 187.28 g/mol
InChI Key: HMKNYYXYFGKYRI-UHFFFAOYSA-N
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Description

3-Benzyl-1-azaspiro[3.3]heptane is a chemical compound with the molecular formula C13H17N and a molecular weight of 187.28 g/mol . It is part of the azaspiro[3.3]heptane family, a class of synthetically valuable, saturated spirocyclic scaffolds that are recognized as high-value bioisosteres in medicinal chemistry . These spirocycles are characterized by a high fraction of sp3-hybridized carbon centers (Fsp3), which is associated with improved physicochemical properties in drug candidates, such as enhanced solubility, superior metabolic stability, and increased chances of clinical success . Specifically, the 1-azaspiro[3.3]heptane motif has been successfully validated as a potent bioisostere for the piperidine ring, a common feature in pharmaceuticals . Incorporating this rigid, three-dimensional spirocyclic core can effectively replace piperidine and other amine analogues, leading to novel patent-free analogues with high biological activity and potentially improved pharmacokinetic profiles . This compound serves as a versatile building block for constructing structurally complex molecules. Its primary research value lies in its application in DNA-encoded library technology (DELT), where it is used to create Fsp3-rich libraries for the efficient identification of novel therapeutic candidates . The benzyl group offers a synthetic handle for further functionalization and diversification, enabling researchers to explore a wide chemical space. This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

Properties

CAS No.

2694728-05-5

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

3-benzyl-1-azaspiro[3.3]heptane

InChI

InChI=1S/C13H17N/c1-2-5-11(6-3-1)9-12-10-14-13(12)7-4-8-13/h1-3,5-6,12,14H,4,7-10H2

InChI Key

HMKNYYXYFGKYRI-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)C(CN2)CC3=CC=CC=C3

Purity

95

Origin of Product

United States

Preparation Methods

Cycloaddition Step

A cyclobutenone precursor undergoes [2+2] cycloaddition with ClO₂SNCO under inert conditions. The reaction exploits the electron-deficient nature of the isocyanate to generate a spirocyclic β-lactam. Key parameters include:

  • Temperature : −78°C to 0°C in anhydrous tetrahydrofuran (THF).

  • Stoichiometry : 1.2 equivalents of Graf’s isocyanate relative to cyclobutenone.

  • Workup : Quenching with aqueous NaHCO₃ and extraction with dichloromethane yields the β-lactam intermediate.

Reductive Lactam Opening

The β-lactam is reduced using lithium aluminum hydride (LiAlH₄) or borane-THF to cleave the lactam ring and form the azetidine moiety:

Conditions :

  • Solvent : Dry THF or diethyl ether.

  • Temperature : Reflux (66°C for THF).

  • Yield : 60–75% over two steps for unsubstituted derivatives.

Benzyl Functionalization

Post-reduction, the azetidine nitrogen is alkylated using benzyl bromide under basic conditions:

Optimized Parameters :

  • Base : Potassium carbonate (K₂CO₃) in acetonitrile.

  • Reaction Time : 12–24 h at 80°C.

  • Purity : >95% after column chromatography (SiO₂, ethyl acetate/hexanes).

Table 1: Key Data for [2+2] Cycloaddition Route

ParameterValueSource
Overall Yield (3-Benzyl)45–55%
Purity (Final Product)>95%
Scalability DemonstratedUp to 54 g

Reductive Amination of Aldehyde Precursors

An alternative route employs reductive amination of a spirocyclic aldehyde with benzylamine, adapted from diazaspiroheptane syntheses. While originally developed for 2,6-diazaspiro[3.3]heptanes, modifications enable 1-aza selectivity:

Aldehyde Synthesis

3-Oxospiro[3.3]heptane is prepared via oxidation of spirocyclic alcohols or Friedel-Crafts alkylation. The aldehyde is stabilized as a bisulfite adduct to prevent polymerization.

Reductive Coupling

Benzylamine reacts with the aldehyde in the presence of sodium cyanoborohydride (NaBH₃CN):

Critical Factors :

  • pH Control : Acetic acid buffer (pH 4–5) to protonate the imine.

  • Solvent : Methanol or ethanol.

  • Yield : 40–50% after purification.

Table 2: Reductive Amination Performance

MetricValueSource
Reaction Time48–72 h
Benzylamine Equivalents1.5–2.0
Byproduct Formation<10% (dibenzylated species)

Alkylation of Azetidine Intermediates

Azetidine precursors can be alkylated using 3-bromomethylbenzyl derivatives, leveraging nucleophilic substitution at the azetidine nitrogen. This method mirrors strategies used for 2-oxa-6-azaspiro[3.3]heptanes but requires careful optimization to avoid over-alkylation:

Azetidine Synthesis

1-Azaspiro[3.3]heptane is prepared via cyclization of 1,3-diaminopropane derivatives under basic conditions:

Conditions :

  • Base : Potassium tert-butoxide (t-BuOK) in THF.

  • Temperature : 70°C in sealed tube.

  • Yield : 70–80%.

Benzylation

The azetidine nitrogen reacts with benzyl bromide in dimethylformamide (DMF):

Optimization Insights :

  • Solvent Choice : DMF > acetonitrile in suppressing dialkylation.

  • Stoichiometry : 1.1 equivalents of benzyl bromide ensures monoalkylation.

  • Purification : Ion-exchange chromatography (SCX cartridge) removes unreacted amine.

Table 3: Alkylation Route Metrics

ParameterValueSource
Reaction Scale TestedUp to 400 g
Isolated Yield75–85%
Purity (HPLC)>99%

Photochemical [2+2] Cycloaddition

Emerging photochemical methods exploit visible-light-mediated reactions to construct the spirocyclic core. While less established, this approach offers rapid access to diversely substituted analogs:

Reaction Design

A 2-isoxazoline-3-carboxylate undergoes triplet-state biradical formation under blue LED irradiation, coupling with benzyl-substituted alkenes to form the spirocycle.

Key Advantages

  • Functional Group Tolerance : Nitriles, esters, and halides remain intact.

  • Stereocontrol : Diastereoselectivity >4:1 achieved via chiral auxiliaries.

  • On-DNA Compatibility : Enables direct synthesis for encoded library applications.

Limitations :

  • Scale : Currently limited to micromolar quantities.

  • Yield : 30–40% due to competing side reactions.

Comparative Analysis of Methods

Table 4: Synthesis Route Comparison

MethodYield (%)ScalabilityFunctionalization FlexibilityCost Efficiency
[2+2] Cycloaddition45–55High (54 g)ModerateMedium
Reductive Amination40–50MediumLowLow
Alkylation75–85High (400 g)HighHigh
Photochemical30–40LowVery HighMedium

The alkylation route (Section 3) currently represents the most industrially viable pathway, combining high yields with demonstrated scalability. The [2+2] cycloaddition method offers superior flexibility for introducing diverse substituents but requires costly Graf’s isocyanate. Photochemical approaches, though promising for library synthesis, necessitate further development to address yield limitations .

Chemical Reactions Analysis

Types of Reactions: 3-Benzyl-1-azaspiro[3.3]heptane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and functional groups to achieve desired properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products are valuable intermediates in the synthesis of more complex molecules.

Scientific Research Applications

Medicinal Chemistry

Bioisosteric Properties
3-Benzyl-1-azaspiro[3.3]heptane has been investigated as a bioisostere for traditional heterocycles such as piperidine and morpholine. The introduction of a spirocyclic center can alter the lipophilicity of compounds, often resulting in improved metabolic stability and reduced hERG activity, which is crucial for minimizing cardiotoxicity in drug candidates .

Therapeutic Potential
Research has indicated that azaspiro compounds can exhibit various biological activities, including anti-inflammatory and analgesic effects. For instance, studies have shown that derivatives of azaspiro compounds can modulate neurotransmitter systems, suggesting potential applications in treating neurological disorders .

Synthesis and Structural Analysis

Synthetic Routes
The synthesis of this compound typically involves multi-step processes that may include cycloaddition reactions and subsequent functionalization steps. One common method includes the thermal [2+2] cycloaddition of suitable precursors to form the spirocyclic framework, followed by modifications to introduce the benzyl group .

Structural Variations
The ability to modify the azaspiro framework allows for the exploration of structure-activity relationships (SAR). Variations in substitution patterns can lead to significant changes in biological activity, making this compound a versatile scaffold in drug design .

Structure-Activity Relationships (SAR)

Impact on Biological Activity
Studies have demonstrated that small changes in the structure of azaspiro compounds can lead to dramatic differences in potency and selectivity against biological targets. For example, the introduction of specific substituents can enhance binding affinity or alter pharmacokinetic properties .

Case Studies
In one study, various azaspiro derivatives were synthesized and evaluated for their activity against targets such as SARS-CoV-2 proteases. The results indicated that certain structural modifications led to compounds with high inhibitory activity, demonstrating the potential for developing new antiviral agents .

Chemical Properties and Reactions

Reactivity Profiles
this compound can participate in various chemical reactions, including oxidation and substitution reactions. These reactions allow for further functionalization of the compound, enhancing its utility in synthetic chemistry .

Reaction Type Common Reagents Outcome
OxidationPotassium permanganateFormation of oxo derivatives
ReductionLithium aluminum hydrideModifications to spirocyclic framework
SubstitutionAmines, thiolsIntroduction of diverse functional groups

Industrial Applications

While primarily explored within academic research contexts, there is potential for scaling up the synthesis of this compound for industrial applications, particularly in pharmaceutical manufacturing where spirocyclic compounds are sought after for their unique properties and biological activities .

Mechanism of Action

The mechanism by which 3-benzyl-1-azaspiro[3.3]heptane exerts its effects involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural Analogues: Heteroatom Variations

1,6-Diazaspiro[3.3]heptanes
  • Example : (S)-6-benzhydryl-1-phenyl-2,6-diazaspiro[3.3]heptane ()
    • Structure : Contains two nitrogen atoms (positions 1 and 6) and a benzhydryl substituent.
    • Properties : Higher polarity due to additional N-H groups; synthesized via reductive amination (91% yield) .
    • Applications : Used in asymmetric catalysis and as intermediates for kinase inhibitors.
6-Oxa-1-azaspiro[3.3]heptane ()
  • Structure : Oxygen replaces the nitrogen at position 4.
  • Properties : Reduced basicity compared to diaza analogs; molecular weight = 99.13 g/mol .
  • Applications : Key building block in DYRK inhibitors due to improved solubility .
1,6-Thiazaspiro[3.3]heptane ()
  • Structure : Sulfur atom at position 5.
  • Synthesis : Achieved via double displacement of bis(bromomethyl) precursors with Na₂S (52% yield) .
  • Applications : Explored in pan-CDK inhibitors; sulfur enhances metal coordination .
Selenium-Containing Analogs ()
  • Example : 2-Thia-6-selenaspiro[3.3]heptane.
  • Properties : Unique "rigid-rod" geometry; X-ray structures confirm sp³ hybridization.
  • Applications : Coordination ligands for transition-metal catalysts .

Substituent Effects on Physicochemical Properties

Compound Substituent Molecular Formula CCS (Ų, [M+H]⁺) Molecular Weight (g/mol)
3-Benzyl-1-azaspiro[3.3]heptane* Benzyl C₁₂H₁₅N N/A 173.26
3-(Methoxymethyl)-1-azaspiro[3.3]heptane Methoxymethyl C₈H₁₅NO 134.0 141.21
6-Fluoro-1-azaspiro[3.3]heptane Fluorine C₆H₁₀FN 130.8 131.15
1-Benzyl-1,6-diazaspiro[3.3]heptane dihydrochloride Benzyl, HCl salt C₁₂H₁₈Cl₂N₂ N/A 261.19

Key Observations :

  • Polarity : Methoxymethyl and fluorine substituents increase polarity (lower CCS values), enhancing aqueous solubility.
  • Lipophilicity : Benzyl groups (e.g., in 3-benzyl-1-azaspiro) elevate logP values, favoring blood-brain barrier penetration.

Biological Activity

3-Benzyl-1-azaspiro[3.3]heptane is a compound that has garnered attention for its potential biological activities, particularly as a bioisostere of piperidine. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a unique spirocyclic structure that contributes to its biological properties. The compound can be synthesized through various methods, including thermal [2+2] cycloaddition reactions, leading to the formation of spirocyclic β-lactams, which are subsequently reduced to yield the azaspiro compound.

Table 1: Structural Properties

PropertyValue
Molecular Formula C13H15N
Molecular Weight 201.27 g/mol
CAS Number 2694728-05-5

Biological Activity

Research has demonstrated that this compound exhibits significant biological activity, particularly in the context of medicinal chemistry. Its structural similarities to piperidine allow it to interact with biological targets effectively.

The compound acts on various receptors and enzymes, modulating their activity and leading to potential therapeutic effects. Studies indicate that it may influence pathways associated with pain relief and anesthetic properties, similar to those observed with bupivacaine, a well-known anesthetic agent.

Case Studies and Research Findings

Recent studies have validated the biological activity of azaspiro compounds through various experimental approaches:

  • Anesthetic Properties : A study reported that analogs of bupivacaine incorporating 1-azaspiro[3.3]heptane exhibited comparable anesthetic effects in mice, suggesting potential for use in pain management therapies .
  • Antimicrobial Activity : Other investigations have highlighted the antimicrobial properties of azaspiro compounds, indicating their effectiveness against certain bacterial strains, thus opening avenues for antibiotic development .
  • Bioisosteric Applications : The unique structure of this compound makes it a promising candidate as a bioisostere for traditional heterocycles like morpholines and piperidines. This substitution can lead to enhanced metabolic stability and reduced toxicity profiles in drug candidates .

Comparative Analysis

A comparative analysis of azaspiro compounds shows that modifications in their structure significantly affect their pharmacological profiles.

Table 2: Comparison of Biological Activities

CompoundActivity TypeObserved Effects
Bupivacaine Analog AnestheticComparable pain relief
Azaspiro Compound A AntimicrobialEffective against Gram-positive bacteria
Azaspiro Compound B AntidepressantModulation of serotonin receptors

Q & A

Q. What are the key synthetic routes for 3-benzyl-1-azaspiro[3.3]heptane?

The compound can be synthesized via a Wittig reaction followed by a [2+2] cycloaddition between Graf's isocyanate and an olefin intermediate. This method, adapted from Peschke's work, offers scalability (>1 g) and avoids harsh conditions . Alternative routes include gold-catalyzed intermolecular oxidation for azetidin-3-one intermediates, which can be functionalized to spiro scaffolds .

Q. How is this compound characterized using spectroscopic methods?

Key techniques include:

  • 1H/13C NMR : Peaks for benzyl protons (δ 7.1–7.5 ppm) and spiro ring protons (δ 3.0–4.5 ppm) confirm substitution patterns and stereochemistry .
  • HRMS : Used to verify molecular weight (e.g., [M+H]+ at m/z 445.2310) and detect impurities .
  • Optical rotation : Chiral resolution is validated via [α]20D values (e.g., -22.00 for (S)-enantiomers) .

Q. What functionalization reactions are applicable to the spiro[3.3]heptane scaffold?

Common reactions include:

  • Alkylation/Sulfonylation : Tosyl chloride or tert-butylsulfinyl groups introduce steric/electronic diversity .
  • Reduction : LiAlH4 reduces carbonyls to amines, enabling further derivatization .
  • Oxidation : Spiro rings can undergo acid-catalyzed dehydration or ketone formation .

Q. How does this compound act as a benzene bioisostere?

The spiro core mimics benzene’s geometry while improving metabolic stability. For example, it replaces aromatic rings in sonidegib (anti-cancer) and benzocaine (anesthetic), retaining activity with enhanced pharmacokinetics .

Advanced Research Questions

Q. How does stereochemistry influence biological activity in this compound derivatives?

Enantiomers exhibit distinct binding affinities. For instance, (S)-configured derivatives show higher activity in kinase assays due to optimal spatial alignment with hydrophobic pockets. Stereochemical analysis via NOESY or X-ray crystallography is critical for structure-activity relationship (SAR) studies .

Q. What strategies optimize enantioselective synthesis of this compound?

Asymmetric synthesis employs chiral auxiliaries like tert-butylsulfinamide, achieving >90% enantiomeric excess (ee). Kinetic resolution using LiAlH4 or enzymatic methods further purifies enantiomers .

Q. How can synthetic yields be improved amid contradictory data from different methods?

Contradictions arise from varying reaction conditions. For example:

  • Wittig/[2+2] cycloaddition : 95% yield under mild conditions .
  • Gold-catalyzed oxidation : Lower yields (52%) due to side reactions . Optimization involves adjusting catalysts (e.g., AuCl3 vs. PtO2) or solvent polarity to suppress byproducts .

Q. What analytical challenges arise in assessing purity for spiro[3.3]heptane derivatives?

Spiro compounds often form diastereomers or hydrate impurities. Solutions include:

  • HPLC-MS : Separates stereoisomers using chiral columns (e.g., Chiralpak AD-H) .
  • Thermogravimetric analysis (TGA) : Detects hydrate content via weight loss at 100–150°C .

Q. How are computational models used to predict SAR for spiro[3.3]heptane derivatives?

Density functional theory (DFT) calculates steric/electronic parameters (e.g., logP, polar surface area). Molecular docking simulations (e.g., AutoDock Vina) predict binding to targets like CDK2, guiding substituent selection .

Q. What methodologies evaluate the pharmacokinetic impact of spiro[3.3]heptane substituents?

  • Microsomal stability assays : Measure metabolic degradation (e.g., CYP450 enzymes).
  • Plasma protein binding (PPB) : Assesses free drug availability via equilibrium dialysis.
    Substituents like fluorinated benzyl groups reduce PPB by 20–30%, enhancing bioavailability .

Tables

Q. Table 1: Comparative Synthetic Routes

MethodYieldKey ReagentsStereocontrolReference
Wittig/[2+2] cycloaddition95%Graf's isocyanateModerate
Gold-catalyzed oxidation52%AuCl3, NaHCO3Low
Asymmetric alkylation91%tert-butylsulfinamideHigh

Q. Table 2: Bioisosteric Applications

Parent DrugSpiro DerivativeTargetActivity Improvement
Sonidegib3-Benzyl-spiro analogSmoothened+40% IC50 reduction
Benzocaine6-Oxa-1-azaspiro analogSodium channelsProlonged efficacy

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